

Application of Data-Independent Acquisition (DIA) for Host Cell Protein (HCP) Analysis

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Application Note

Introduction

Host cell proteins (HCPs) are process-related impurities derived from the host organism used for the production of biopharmaceuticals. These protein contaminants can pose a risk to patient safety by eliciting an immune response and may also impact the stability and efficacy of the drug product.[1][2] Therefore, regulatory agencies require robust monitoring and control of HCPs to ensure drug product quality and safety.

Traditionally, enzyme-linked immunosorbent assays (ELISAs) have been the gold standard for HCP analysis.[1][3] However, ELISAs have limitations, including the inability to identify individual HCPs and potential lack of coverage for all relevant proteins.[1][3] Mass spectrometry (MS)-based methods have emerged as a powerful orthogonal approach, providing both identification and quantification of individual HCPs.[1][3]

Data-Independent Acquisition (DIA) is an advanced MS technique that has demonstrated significant advantages for HCP analysis over traditional data-dependent acquisition (DDA) methods.[2][4] DIA systematically fragments all precursor ions within a defined mass range, resulting in a comprehensive digital map of all detectable peptides in a sample.[2] This unbiased approach leads to a higher number of identified HCPs, improved quantitative accuracy, and greater reproducibility, making it an ideal tool for in-depth characterization of HCP profiles throughout the biomanufacturing process.[3][4]



Advantages of DIA for HCP Analysis

Data-Independent Acquisition (DIA) offers several key advantages over Data-Dependent Acquisition (DDA) for the analysis of host cell proteins:

- Increased Proteome Coverage: DIA has been shown to identify a significantly higher number
 of HCPs compared to DDA under similar analytical conditions.[4] This is because DIA
 fragments all ions within a specified range, whereas DDA stochastically selects the most
 abundant precursor ions for fragmentation, often missing low-abundance peptides.[2]
- Unbiased and Comprehensive Data: The systematic fragmentation in DIA ensures that data is collected for all detectable peptides, providing a more complete and unbiased representation of the HCP profile.[2]
- Superior Quantitative Performance: DIA provides more accurate and reproducible quantification of HCPs.[3] The consistent fragmentation pattern across runs allows for robust quantification, with coefficients of variation (CVs) often below 10%.[3]
- Retrospective Data Analysis: Since DIA captures a complete fragment ion map of the sample, it is possible to retrospectively query the data for newly identified HCPs of interest without the need for sample re-injection.

Quantitative Performance of DIA for HCP Analysis

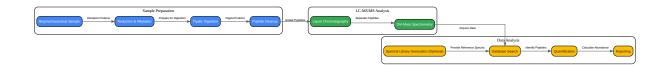
The following table summarizes the quantitative performance of DIA-MS for HCP analysis as reported in various studies.



| Parameter | DIA Performance | Data-Dependent Acquisition (DDA) Performance | Citation |
|---------------------------------------|-----------------------------------|---|-----------|
| Number of Identified HCPs | 146 | 8 | [4] |
| Sensitivity | Sub-ng/mg mAb level (1-10 ppm) | Lower sensitivity due to stochastic precursor selection | [3][5][6] |
| Quantitative Reproducibility (CV%) | < 10% | Generally higher variability | [3] |
| Dynamic Range | Over 5 orders of magnitude | 5-6 orders of magnitude, but limited by precursor selection | [1][5] |

Experimental Workflow for DIA-HCP Analysis

The following diagram illustrates a typical workflow for HCP analysis using Data-Independent Acquisition Mass Spectrometry.



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A typical workflow for DIA-MS based HCP analysis.

Detailed Protocols

I. Sample Preparation Protocol

This protocol outlines the steps for preparing a biopharmaceutical sample for HCP analysis by DIA-MS.

Materials:

- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Tris-HCl
- Trypsin (MS-grade)
- Formic Acid
- Solid-phase extraction (SPE) cartridges
- Acetonitrile (ACN)

Procedure:

- Denaturation, Reduction, and Alkylation:
 - To approximately 1 mg of the biopharmaceutical product, add a denaturing buffer (e.g., 8
 M urea in 100 mM Tris-HCl, pH 8.5).
 - Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
 - Cool the sample to room temperature and add IAA to a final concentration of 25 mM.
 Incubate in the dark for 1 hour to alkylate cysteine residues.



- · Buffer Exchange and Digestion:
 - Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a suitable method like centrifugal filtration or dialysis to remove urea and excess reagents.
 - Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Peptide Cleanup:
 - Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
 - Desalt and concentrate the peptides using a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
 - Elute the peptides and dry them using a vacuum centrifuge.
 - Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

II. LC-MS/MS Protocol for DIA

This protocol provides a general framework for setting up an LC-MS/MS system for DIA-based HCP analysis. Specific parameters may need to be optimized based on the instrument and column used.

Liquid Chromatography (LC) Parameters:

- Column: A reversed-phase C18 column suitable for peptide separations (e.g., 75 μm ID x 15 cm length, 1.7 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 35% Mobile Phase B over 90-120 minutes is a good starting point.



Flow Rate: 300 nL/min.

Column Temperature: 50°C.

Mass Spectrometry (MS) Parameters (DIA Mode):

- MS1 Scan Range: 350-1500 m/z.
- Resolution (MS1): 60,000.
- DIA Isolation Windows: A series of overlapping or non-overlapping isolation windows covering the precursor mass range (e.g., 20-40 variable windows).
- Resolution (MS2): 30,000.
- Collision Energy: Stepped normalized collision energy (e.g., 25, 27.5, 30).

III. Data Analysis Protocol

This protocol outlines the general steps for processing and analyzing DIA-MS data for HCP identification and quantification.

Software:

• Specialized DIA data analysis software is required (e.g., Spectronaut, DIA-NN, Skyline).

Procedure:

- Spectral Library Generation (Optional but Recommended):
 - A project-specific spectral library can be generated by acquiring DDA data from representative samples (e.g., null-stream or early-process samples).
 - This library contains high-confidence peptide identifications and their corresponding fragment ion spectra, which improves the accuracy of DIA data analysis.
- DIA Data Processing:
 - Import the raw DIA files into the analysis software.



- If a spectral library is used, the software will perform a library-based search to identify and quantify peptides.
- If no library is available, a library-free approach can be used, where the software generates a library directly from the DIA data.

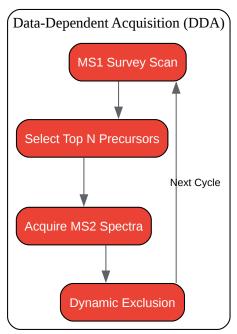
Database Search:

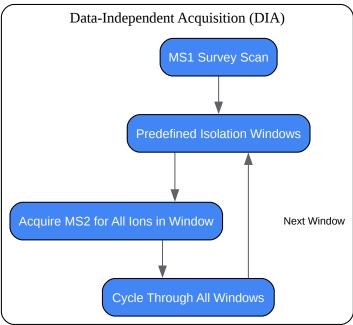
- The software searches the acquired MS/MS spectra against a protein sequence database specific to the host cell line (e.g., CHO, E. coli).
- Quantification and Reporting:
 - The software calculates the peak areas of the fragment ions for each identified peptide to determine its abundance.
 - The data is typically normalized, and the results are reported in terms of relative or absolute abundance (if using internal standards).
 - The final report should include a list of identified HCPs and their respective quantities.

Logical Relationship: DIA vs. DDA

The following diagram illustrates the fundamental difference in the data acquisition strategy between Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).







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Comparison of DDA and DIA acquisition strategies.

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